N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine
Description
N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine: is a compound that belongs to the class of heterocyclic organic compounds
Properties
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-10-11(16-7-15-10)5-8(1)12-6-9-3-4-13-14-9/h1-5,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWMWRPNPTWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 1H-pyrazole-5-carbaldehyde with 1,3-benzodioxol-5-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes. Its ability to form stable complexes with metals makes it useful in coordination chemistry and catalysis .
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
- 1H-pyrazole-5-carbaldehyde
- 1,3-benzodioxol-5-amine
- Pyrazolo[1,5-a]pyrimidines
- 5-Amino-pyrazoles
Uniqueness: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine stands out due to its unique combination of a pyrazole ring and a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
